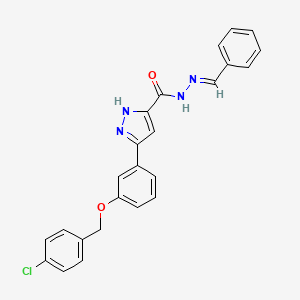
N'-Benzylidene-3-(3-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Bencilideno-3-(3-((4-clorobencil)oxi)fenil)-1H-pirazol-5-carbohidrazida es un compuesto orgánico complejo que ha despertado interés en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo bencilideno, un anillo de pirazol y una porción de éter clorobencílico. Su fórmula molecular es C24H19ClN4O2.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N’-Bencilideno-3-(3-((4-clorobencil)oxi)fenil)-1H-pirazol-5-carbohidrazida generalmente implica un proceso de varios pasos. Un método común incluye la condensación de 4-clorobenzaldehído con 3-(3-hidroxifenil)-1H-pirazol-5-carbohidrazida en presencia de un catalizador adecuado. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol bajo condiciones de reflujo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N’-Bencilideno-3-(3-((4-clorobencil)oxi)fenil)-1H-pirazol-5-carbohidrazida se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en las porciones bencilideno o éter clorobencílico.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o neutro.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N’-Bencilideno-3-(3-((4-clorobencil)oxi)fenil)-1H-pirazol-5-carbohidrazida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un compuesto principal para el desarrollo de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N’-Bencilideno-3-(3-((4-clorobencil)oxi)fenil)-1H-pirazol-5-carbohidrazida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando una cascada de eventos bioquímicos. Las vías y objetivos exactos pueden variar dependiendo de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- N’-Bencilideno-3-(3-(benciloxi)fenil)-1H-pirazol-5-carbohidrazida
- N’-Bencilideno-3-(3-(4-clorobenciloxi)fenil)-1H-pirazol-5-carbohidrazida
Unicidad
N’-Bencilideno-3-(3-((4-clorobencil)oxi)fenil)-1H-pirazol-5-carbohidrazida destaca por sus características estructurales específicas, como la presencia del grupo éter clorobencílico, que puede conferir propiedades químicas y biológicas únicas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C24H19ClN4O2 |
|---|---|
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
N-[(E)-benzylideneamino]-3-[3-[(4-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19ClN4O2/c25-20-11-9-18(10-12-20)16-31-21-8-4-7-19(13-21)22-14-23(28-27-22)24(30)29-26-15-17-5-2-1-3-6-17/h1-15H,16H2,(H,27,28)(H,29,30)/b26-15+ |
Clave InChI |
KDEPQHBXJWYBIY-CVKSISIWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B12050969.png)
![2-(2-chlorophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12050974.png)
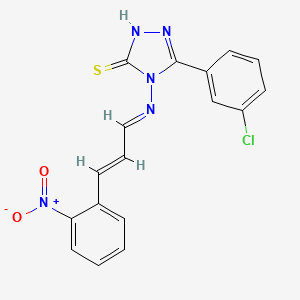
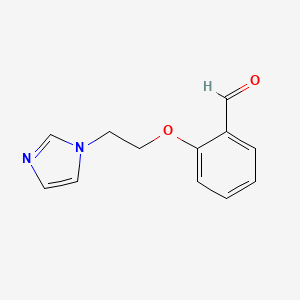
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12050986.png)
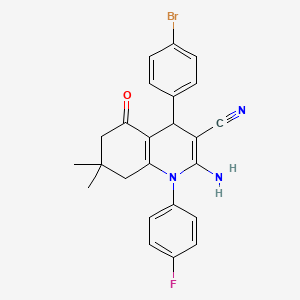
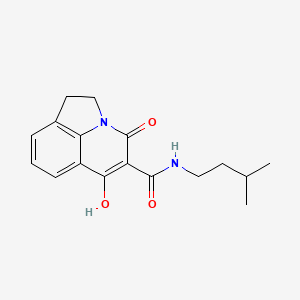


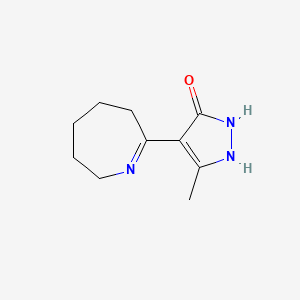
![4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one](/img/structure/B12051013.png)

